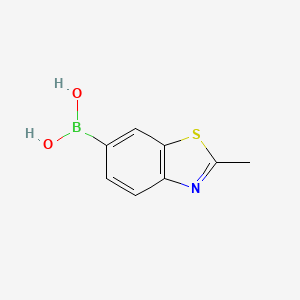
4,4-Dimethylcyclohexane-1-thiol
Descripción general
Descripción
4,4-Dimethylcyclohexane-1-thiol is an organic compound that contains a cyclohexane ring . It has a molecular weight of 144.28 . The molecule contains a total of 25 bonds, including 9 non-H bonds, 1 six-membered ring, and 1 thiol .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered cyclohexane ring with two methyl groups and one thiol group attached . The exact positions of these groups can be determined by the name of the compound: the two methyl groups are on the 4th carbon atom, and the thiol group is on the 1st carbon atom.Aplicaciones Científicas De Investigación
Oxidation Studies
Research by Chavanne and Bode (1930) on the action of oxygen on 1,4-dimethylcyclohexane highlights the oxidative behavior of dimethylcyclohexanes, indicating potential applications in understanding oxidation mechanisms and developing oxidation-resistant materials or chemicals (Chavanne & Bode, 1930).
Tautomeric Equilibrium Studies
Martos-Calvente et al. (2003) explored the tautomeric equilibrium of 4,6-dimethyl-2-mercaptopyrimidine in solution, which provides insights into the behavior of sulfur-containing compounds in different solvents, potentially relevant for the study of thiol compounds in chemical syntheses or solvent interactions (Martos-Calvente et al., 2003).
Conformational Analyses
Scott and Crowder (1967) conducted a study on cyclohexanethiol and related compounds focusing on molecular vibrations, conformational analyses, and chemical thermodynamic properties. This research could offer valuable information for the study of thiol group dynamics and stability in cyclohexane derivatives (Scott & Crowder, 1967).
Pyrolysis and Thermal Stability
Gillespie et al. (1979) investigated the pyrolysis of 1,4-dimethylcyclohexane, providing data that could be applied to understanding the thermal decomposition and stability of similar cyclohexane derivatives, which is critical for material science and chemical engineering applications (Gillespie et al., 1979).
Thiol-Containing Compound Synthesis
Research on the synthesis of cyclic sulfides by Dronov and Krivonogov (1972) could provide insights into methodologies for synthesizing thiol-containing cyclohexane derivatives, relevant for the development of new materials or chemical intermediates (Dronov & Krivonogov, 1972).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that thiol compounds often interact with proteins and enzymes that contain reactive cysteine residues, potentially altering their function .
Mode of Action
Thiol compounds, in general, can form covalent bonds with the sulfur atom of cysteine residues in proteins, potentially leading to changes in protein structure and function .
Biochemical Pathways
Thiol compounds can potentially influence a variety of biochemical pathways due to their reactivity with cysteine residues in proteins .
Result of Action
Given its potential to interact with cysteine residues in proteins, it may have diverse effects depending on the specific proteins it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive molecules can influence the action, efficacy, and stability of 4,4-Dimethylcyclohexane-1-thiol . For example, a lower pH may increase the reactivity of the thiol group, potentially enhancing its interaction with target proteins .
Propiedades
IUPAC Name |
4,4-dimethylcyclohexane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16S/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIOVAHUARRXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



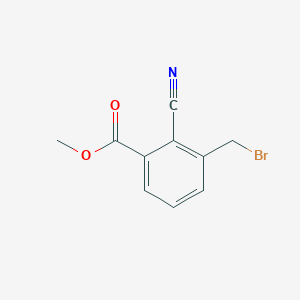
![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)
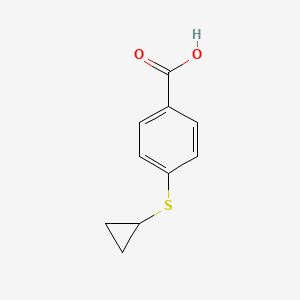

![3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1457059.png)
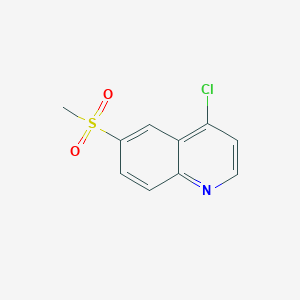
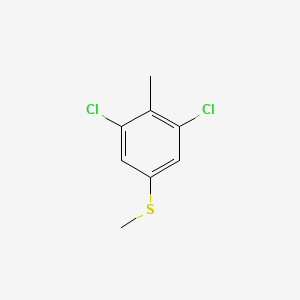


![3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one](/img/structure/B1457070.png)

![2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1457072.png)
